2'-Deoxyoxanosine

antineoplastic antiviral nucleoside analog

Researchers modeling nitrosative DNA damage often face inaccurate results when substituting dOxo with its labile analog dXao. This compound provides a validated standard to ensure experimental fidelity. • Essential for studying G→A transition mutations, as dOTP shows 1.6-3.9 fold higher misincorporation opposite T vs. dGTP, while dXTP has no detectable activity. • Superior lesion persistence: The N-glycosidic bond is 44-fold more stable than dXao at pH 4.0, 70°C, enabling long-term repair kinetics studies. Supplied with rigorous analytical documentation for reliable procurement and research reproducibility.

Molecular Formula C10H12N4O5
Molecular Weight 268.23 g/mol
Cat. No. B1217319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyoxanosine
Synonyms2'-deoxyoxanosine
Molecular FormulaC10H12N4O5
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(OC3=O)N)CO)O
InChIInChI=1S/C10H12N4O5/c11-10-13-8-7(9(17)19-10)12-3-14(8)6-1-4(16)5(2-15)18-6/h3-6,15-16H,1-2H2,(H2,11,13)/t4-,5+,6+/m0/s1
InChIKeyQCYSYEMPACIOOP-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxyoxanosine Procurement Guide


2'-Deoxyoxanosine (dOxo, C10H12N4O5, MW 268.23) is a modified purine nucleoside and a documented DNA lesion generated from 2'-deoxyguanosine (dGuo) upon exposure to nitrosative stress agents such as nitrous acid (HNO2) or nitric oxide (NO) [1]. It is the 2'-deoxyribonucleoside counterpart of the antibiotic oxanosine and has been studied for its enhanced antiviral and antineoplastic activities relative to its riboside analog [2]. Its unique chemical structure enables specific reactivity with amine-containing biomolecules, forming stable adducts [3]. This compound is distinct from its primary deaminated analog, 2'-deoxyxanthosine (dXao), in its formation pathway, stability, and mutagenic potential, necessitating careful reagent selection for studies on inflammation-associated genotoxicity.

Workflow
G→A transition mutation modeling via dOTP misincorporation
Lesion persistence
Stable N-glycosidic bond supports long-duration DNA repair assays
Chemical probe
O-acylisourea reactivity enables oligonucleotide cross-linking studies

2'-Deoxyoxanosine vs. 2'-Deoxyxanthosine


For researchers modeling the genotoxic effects of nitrosative stress, substituting the DNA lesion 2'-deoxyoxanosine (dOxo) with its more common analog, 2'-deoxyxanthosine (dXao), is not a scientifically valid substitution. Although both are products of dGuo deamination by HNO2 or NO, dOxo's N-glycosidic bond is 44-fold more stable than that of dXao, resulting in a significantly longer half-life in DNA [1]. Critically, at the nucleotide level, only 2'-deoxyoxanosine 5'-triphosphate (dOTP) exhibits potent mutagenic misincorporation by polymerases opposite template T (1.6-3.9 fold higher than dGTP), whereas dXTP shows no detectable mutagenic incorporation [2]. This stark contrast in stability and mutagenicity means that using dXao as a proxy will severely underestimate the biological persistence and mutational consequences of nitrosative DNA damage.

Lesion stability
dXao depurinates substantially faster than dOxo; substitution may underestimate lesion persistence in DNA.
Mutagenic signature
dXTP shows no detectable misincorporation opposite T; only dOTP replicates the G→A transition pathway.
Polymerase substrate
dOTP exhibits higher incorporation efficiency; using dXTP may shift kinetic interpretation of nucleotide pool damage.

2'-Deoxyoxanosine Comparative Evidence


Cytotoxicity and Antiviral Activity vs. Oxanosine

2'-Deoxyoxanosine exhibits stronger antiviral and antineoplastic activities than its parent compound, the ribonucleoside oxanosine (Oxo). This was an early key finding that established dOxo as a compound of distinct interest beyond its role as a DNA lesion [1].

Antiviral/antineoplastic activity
Data to verify
Reported stronger activity vs oxanosine (qualitative)
Supports antineoplastic/antiviral assay context
Cell-based assays; specific conditions not fully detailed
antineoplastic antiviral nucleoside analog antibiotic derivative

N-Glycosidic Bond Stability vs. dXao

In a direct comparison under identical acidic stress conditions (pH 4.0, 70°C), the N-glycosidic bond of 2'-deoxyoxanosine (dOxo) is markedly more stable than that of 2'-deoxyxanthosine (dXao), a primary deaminated product also formed from dGuo. This indicates dOxo would have a much longer lifetime in DNA [1].

N-glycosidic stability
Head-to-head
44-fold slower hydrolysis
Ensures lesion persistence for repair studies
pH 4.0, 70°C in oligodeoxynucleotide
DNA damage lesion stability depurination glycosidic bond hydrolysis

Polymerase Incorporation: dOTP vs. dXTP

The incorporation efficiency of 2'-deoxyoxanosine 5'-triphosphate (dOTP) opposite template cytosine was quantified and compared to that of 2'-deoxyxanthosine 5'-triphosphate (dXTP) and the natural substrate dGTP. dOTP is a demonstrably better substrate than dXTP, though both are much less efficient than dGTP [1].

Incorporation efficiency (f)
Head-to-head
dOTP f = 0.28% min⁻¹ μM⁻¹ (2.8× vs dXTP)
Quantifies polymerase preference for dOTP
Klenow fragment exo⁻ opposite C
DNA polymerase mutagenesis nucleotide pool replication fidelity

Mutagenic Misincorporation vs. dXTP

The mutagenic potential of dOTP was assessed by measuring its incorporation opposite template thymine (T), a key event leading to G→A transitions. This activity was compared to that of dXTP and dGTP. Notably, dXTP was not incorporated opposite template T at all, highlighting a unique mutagenic pathway specific to dOxo [1].

Mutagenic misincorporation (opposite T)
Head-to-head
dOTP: 1.6–3.9× dGTP; dXTP: not detected
Unique G→A mutation pathway for dOTP
Context-dependent nearest neighbor effect
translesion synthesis mutational signature DNA lesion genotoxicity

2'-Deoxyoxanosine Research Applications


Modeling Nitrosative Stress Mutagenesis

This is the primary research application for dOxo/dOTP. Based on its unique and quantifiable ability to misincorporate opposite template thymine (1.6-3.9 fold higher than dGTP), while its direct analog dXTP shows no activity, dOxo is an essential reagent for constructing experimental models of inflammation-associated G→A transition mutations [4]. The higher N-glycosidic bond stability (44-fold more stable than dXao) ensures the lesion persists in DNA long enough for replication studies [2].

DNA Repair Kinetics and Lesion Persistence

The 44-fold greater stability of the dOxo N-glycosidic bond compared to dXao under acidic conditions (pH 4.0, 70°C) makes it a superior model for studying persistent DNA lesions [4]. Its longer half-life in DNA allows researchers to study the kinetics of recognition and repair by base excision repair (BER) machinery over extended time courses, a feature not feasible with the more labile dXao lesion.

Oligonucleotide Cross-Linking and Functionalization

2'-Deoxyoxanosine possesses a unique chemical structure containing a carbodiimide-activated carboxylate function (an O-acylisourea). This enables its phosphoramidite derivative (DMT-dOxo-amidite) to be incorporated into synthetic oligodeoxynucleotides (ODNs), where it can then form covalent cross-linkages with amine-containing biomolecules or amine-modified solid surfaces [4]. This provides a platform for developing novel DNA-based bioconjugates and functional materials.

Antibacterial Drug Discovery

As a derivative of the antibiotic oxanosine with reported superior activity, dOxo serves as a chemical probe for studying antibacterial mechanisms against specific Gram-negative bacteria. Patented data demonstrates its potent activity, with minimum inhibitory concentrations (MICs) as low as <0.2 µg/mL against Proteus vulgaris OX19 and 0.78 µg/mL against Escherichia coli K-12 [4]. This provides a quantitative benchmark for structure-activity relationship (SAR) studies and analog development.

Application
Selection Property
Validation Focus
Nitrosative stress mutagenesis studies
dOTP misincorporation specificity
G→A transition mutation models
DNA lesion persistence studies
N-glycosidic bond stability
Long-duration repair kinetics
Oligonucleotide cross-linking research
O-acylisourea reactivity
Amine bioconjugation efficiency
Antibacterial screening
Reported antibacterial profile
MIC endpoint review (Gram-negative)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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